molecular formula C8H5BrN2O B11762734 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190317-82-8

5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B11762734
CAS No.: 1190317-82-8
M. Wt: 225.04 g/mol
InChI Key: PUIOZFSCPRTSQS-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. It is a derivative of pyrrolopyridine and is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the bromination of pyrrolopyridine derivatives followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst

Major Products Formed

    Oxidation: 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

    Reduction: 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, derivatives of pyrrolopyridine have been shown to inhibit certain enzymes and receptors, which could lead to their potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the aldehyde group at specific positions on the pyrrolopyridine ring system can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOZFSCPRTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676841
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-82-8
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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